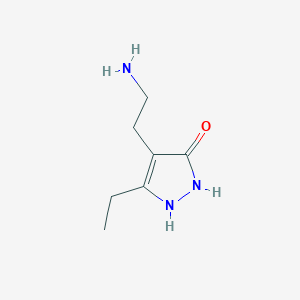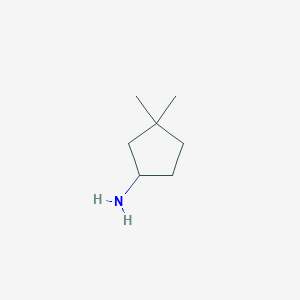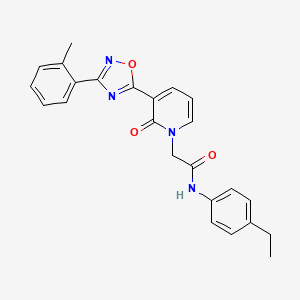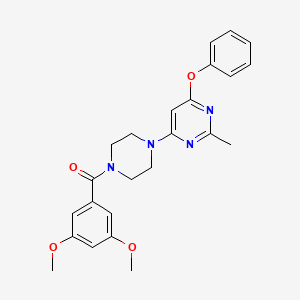![molecular formula C18H17N3O3 B2496773 4-{[1-(1-Benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine CAS No. 2034318-37-9](/img/structure/B2496773.png)
4-{[1-(1-Benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 4-{[1-(1-Benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine is a complex organic molecule that likely exhibits a range of interesting chemical properties due to its structural features. It contains a benzofuran moiety, which is a fused ring system consisting of a benzene ring and a furan ring. This structure is known to impart certain pharmacological properties to molecules. Additionally, the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, suggests potential bioactivity. The molecule also includes a pyrimidine ring, a six-membered ring with nitrogen atoms at positions 1 and 3, which is a common structure in many biologically active compounds.
Synthesis Analysis
While the specific synthesis of 4-{[1-(1-Benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine is not detailed in the provided papers, the synthesis of related compounds can offer insights. For instance, the synthesis of fully substituted pyrazolo[3,4-b]pyridines involves a microwave-assisted reaction that includes a ring-opening of an isobenzofuranone . This method could potentially be adapted for the synthesis of the compound by modifying the starting materials and reaction conditions to incorporate the pyrrolidin-3-yl and methylpyrimidine moieties.
Molecular Structure Analysis
The molecular structure of the compound would be expected to show a high degree of conjugation, which could affect its electronic properties and reactivity. The presence of multiple heteroatoms (nitrogen and oxygen) within the structure would likely result in a complex NMR spectrum, as seen in the related compounds where NMR and X-ray diffraction were used to determine the structures and regioselectivity of the reactions . These techniques could be employed to analyze the molecular structure of 4-{[1-(1-Benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine.
Chemical Reactions Analysis
The reactivity of the compound would be influenced by the functional groups present. For example, the benzofuran-2-carbonyl group could undergo nucleophilic attack, and the oxirane ring could be opened by nucleophiles, as seen in the reactions of 4-oxiranylmethylfuro[3,2-b]pyrroles . These reactions could be used to further functionalize the compound or to create derivatives with different properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-{[1-(1-Benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine would be influenced by its molecular structure. The presence of heterocycles and the potential for intramolecular hydrogen bonding could affect its solubility and boiling point. The compound's stability might also be influenced by the susceptibility of the oxirane ring to ring-opening reactions . The exact properties would need to be determined experimentally through methods such as melting point analysis, solubility tests, and spectroscopic techniques like IR, UV-Vis, and mass spectrometry.
科学的研究の応用
Synthesis and Structural Analysis
- Pyrimidines, including derivatives similar to the specified compound, have been synthesized through various chemical reactions, such as palladium-catalyzed cross-coupling and Suzuki-Miyaura conditions, demonstrating their structural diversity and adaptability for different applications (Aakeröy et al., 2007).
Pharmaceutical Chemistry
- Pyrimidine derivatives, including naphtho- and benzopyranopyrimidines, are significant in pharmaceutical chemistry. They exhibit various biological activities, such as antibacterial and antifungal properties, and act as antagonists for specific receptors (Osyanin et al., 2014).
Bioactive Properties
- Studies have investigated the bioactivities of pyrimidine derivatives, including their cytotoxic properties against normal and cancer cell lines. Some derivatives show promise in anticancer research due to their selective toxicity (Stolarczyk et al., 2021).
Electrochemical Applications
- Certain pyrimidine derivatives have been studied for their electrochemical properties, such as their polarographic oxidation, indicating potential applications in electrochemistry and materials science (Chiang, 1958).
Antioxidant Activity
- Novel pyrimidine-containing heterocycles have been synthesized and evaluated for their antioxidant activity. Many of these compounds exhibit potent antioxidant effects, indicating their potential in oxidative stress-related therapeutic applications (Salem & Errayes, 2016).
Crystal Structure and Spectroscopic Properties
- The crystal structure and spectroscopic properties of pyrimidine derivatives have been extensively studied, providing insights into their molecular configurations and potential applications in various scientific fields (Kolev et al., 2009).
Organic Synthesis and Catalysis
- Pyrimidines serve as catalysts and intermediates in organic synthesis, indicating their versatility in chemical reactions and potential for developing new synthetic methodologies (Yoneda et al., 1981).
将来の方向性
The future directions for “4-{[1-(1-Benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine” could involve further exploration of its biological activities and potential applications in drug discovery . The design of new pyrrolidine compounds with different biological profiles could be guided by the understanding of the influence of steric factors on biological activity .
特性
IUPAC Name |
1-benzofuran-2-yl-[3-(2-methylpyrimidin-4-yl)oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-12-19-8-6-17(20-12)23-14-7-9-21(11-14)18(22)16-10-13-4-2-3-5-15(13)24-16/h2-6,8,10,14H,7,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHESRUUJVOYEDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(C2)C(=O)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[1-(1-Benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(isochroman-3-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2496692.png)
![methyl 4-({[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate](/img/structure/B2496693.png)



![2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetonitrile](/img/structure/B2496699.png)

![(5-bromofuran-2-yl)(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2496702.png)


![4-[4-(3-hydroxypropyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenecarboxylic acid](/img/structure/B2496707.png)
![3-(1H-benzo[d]imidazol-2-yl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2496708.png)
![2,5-dichloro-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2496710.png)